1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
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Overview
Description
3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazo-pyridine fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-c]pyridine-2-carbaldehyde typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is efficient and yields the desired product in moderate to good yields. Another common method involves the use of 2,3-diaminopyridine derivatives, which undergo cyclization reactions to form the imidazo-pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable microwave-assisted synthesis and other high-yielding synthetic routes are likely to be employed in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3H-imidazo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
3H-imidazo[4,5-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-c]pyridine-2-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Exhibits various biological activities, including antiviral and antimicrobial properties.
Uniqueness: 3H-imidazo[4,5-c]pyridine-2-carbaldehyde is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets and exhibit a wide range of biological activities .
Properties
CAS No. |
56805-25-5 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3H-imidazo[4,5-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10) |
InChI Key |
AYHPZVWSPSNAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C=O |
Origin of Product |
United States |
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